2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Chemical Structure and Properties 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 22914-95-0) is a tetrahydroisoquinoline derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 2-position and a carboxylic acid moiety at the 1-position. Its molecular formula is C₁₈H₁₇NO₄, with a molecular weight of 311.337 g/mol and a monoisotopic mass of 311.115758 Da . The compound is commonly used as a synthetic intermediate in peptide chemistry and medicinal chemistry due to its dual functional groups, which enable selective protection and derivatization.
Stereochemistry and Stability The compound lacks defined stereocenters in its basic form, making it a versatile precursor for both enantiomeric resolutions and chiral derivatization. The Cbz group is stable under basic and moderately acidic conditions but can be selectively removed via hydrogenolysis using catalysts like palladium on carbon .
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQYZSFXPXXIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571729 | |
| Record name | 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22914-95-0 | |
| Record name | 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that similar compounds can undergo various chemical reactions such as free radical reactions and Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including those involving the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling.
Biological Activity
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 22914-95-0) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.33 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact with Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells.
- Mechanism of Action :
- The compound acts as an inhibitor of anti-apoptotic Bcl-2 proteins. A study indicated that derivatives of tetrahydroisoquinoline demonstrated binding affinities to Bcl-2 and Mcl-1 proteins but not to Bcl-X_L, leading to increased apoptosis in cancer cells .
- In vitro assays revealed that certain derivatives could induce caspase-3 activation and apoptosis in Jurkat T-cells in a dose-dependent manner .
Inhibition of Enzymatic Activity
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:
- NDM-1 Inhibition :
Study on Anticancer Activity
A comprehensive study evaluated a series of tetrahydroisoquinoline derivatives for their anticancer effects. Among them, compound 11t exhibited potent anti-proliferative activity against several cancer cell lines and significantly induced cell death through apoptosis pathways .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 11t | 5.2 | Bcl-2 inhibition |
| 12 | 8.7 | Mcl-1 inhibition |
Study on Enzyme Inhibition
In another study focused on antibiotic resistance, several tetrahydroisoquinoline derivatives were tested against NDM-1. The results showed that these compounds could effectively reduce the enzymatic activity of NDM-1 in vitro .
| Compound | NDM-1 Activity Inhibition (%) |
|---|---|
| Compound A | 70% |
| Compound B | 85% |
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Hydrolysis of 2-Benzyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
A notable method involves the hydrolysis of a diester precursor to yield the target acid:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Lithium hydroxide (LiOH, 5 eq), Methanol, Water | Stirring 2 h at room temperature | 96% |
| 2 | Partition between methyl tert-butyl ether (MTBE) and water | Separation of layers | - |
| 3 | Acidification with 0.1 M HCl to pH ~5 | Extraction with ethyl acetate (EtOAc) | - |
| 4 | Drying with MgSO4, filtration, concentration | Isolation of pale yellow solid product | - |
- The reaction involves stirring the diester with LiOH in a methanol-water mixture for 2 hours, followed by extraction and acidification to isolate the acid product.
- The product is obtained as a pale yellow solid with a high yield of 96%.
- Characterization by ^1H NMR confirms the structure, showing aromatic and methylene protons consistent with the expected compound.
Protection and Functional Group Manipulation
The benzyloxycarbonyl (Cbz) protecting group is introduced typically by reaction with benzyl chloroformate or benzyl bromide under basic conditions:
- The amine group on tetrahydroisoquinoline is protected using benzyl chloroformate in the presence of a suitable base (e.g., organic bases like triethylamine).
- The reaction is generally carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
- This step is crucial to prevent unwanted side reactions during subsequent transformations.
Alternative Synthetic Routes and Reagents
Other methods documented in related tetrahydroisoquinoline derivative syntheses include:
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-Benzyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate |
| Protecting group reagent | Benzyl chloroformate (Cbz-Cl) or benzyl bromide |
| Base | Lithium hydroxide (LiOH), triethylamine, or other organic/inorganic bases |
| Solvents | Methanol, water, dichloromethane, acetonitrile, ethyl acetate |
| Reaction time | Typically 2 hours for hydrolysis |
| Temperature | Room temperature or slightly elevated |
| Yield | Up to 96% |
| Purification | Extraction, drying over MgSO4, filtration, concentration under reduced pressure |
| Characterization | ^1H NMR, melting point, chromatographic purity |
Research Findings and Notes
- The hydrolysis method using lithium hydroxide in methanol-water mixtures is highly efficient and yields the desired acid in excellent purity and yield.
- Protection with benzyloxycarbonyl is a standard and reliable method to safeguard the amine functionality during multi-step syntheses.
- The choice of solvent and base is critical for optimizing yield and purity, with polar aprotic solvents and mild bases favored to minimize side reactions.
- The compound’s synthesis can be integrated into more complex synthetic schemes involving further functionalization at other positions on the tetrahydroisoquinoline ring.
- No significant polymorph or crystalline form variations have been reported specifically for this compound, but related tetrahydroisoquinoline derivatives show polymorphism affecting formulation.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Cbz group position) and stereochemical integrity .
- LC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 312.3 for the parent compound) .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
How should researchers resolve contradictory solubility data reported in literature?
Advanced
Contradictions often arise from pH-dependent ionization of the carboxylic acid group. A systematic approach includes:
Solvent screening : Test solubility in DMSO (high polarity), methanol (moderate), and ethyl acetate (low polarity).
pH adjustment : Aqueous solubility increases at pH >5 due to deprotonation of the carboxylic acid .
Co-solvent systems : Use DMSO/water mixtures for biological assays .
What methodologies enable the synthesis of fluorinated or halogenated analogs?
Q. Advanced
- Electrophilic halogenation : Introduce halogens (Cl, F) at the 6-position of the isoquinoline ring using NCS or Selectfluor under mild conditions .
- Late-stage functionalization : Suzuki-Miyaura coupling with aryl boronic acids modifies the Cbz-protected scaffold .
Table 1: Key Reaction Conditions for Functionalization
How are computational methods applied to predict the compound’s reactivity or bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
